Bis(2-cyanoethyl)phenylphosphine
Description
Overview of Organophosphorus Compounds and Their Significance in Modern Chemistry
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, represent a diverse and highly functional class of molecules. tcichemicals.com Their importance stems from the variable oxidation states of phosphorus and the ability to readily tune the electronic and steric properties of the substituents attached to the phosphorus atom. This versatility has led to their widespread use as ligands in transition metal catalysis, as key building blocks in organic synthesis, and as functional components in materials with tailored properties. prochemonline.com
The Unique Structural and Electronic Properties of Phosphine (B1218219) Ligands
Phosphines, a subclass of organophosphorus compounds with a trivalent phosphorus atom, are exceptional ligands in coordination chemistry. tcichemicals.com The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The electronic nature of the substituent groups on the phosphorus atom significantly influences its σ-donating and π-accepting capabilities, thereby modulating the reactivity of the metal complex. youtube.com The steric bulk of these substituents also plays a crucial role in controlling the coordination environment around the metal, which can direct the selectivity of catalytic reactions. youtube.com
Historical Context and Evolution of Research on Bis(2-cyanoethyl)phenylphosphine
The synthesis of this compound was first reported in 1958 through the cyanoethylation of phenylphosphine (B1580520). acs.org This reaction involves the addition of acrylonitrile (B1666552) to phenylphosphine, a process that highlights a fundamental method for the preparation of cyanoethylated phosphines. For many years following its initial synthesis, research on this specific compound remained relatively limited. However, with the increasing demand for novel ligands with unique electronic and functional properties, there has been a renewed interest in exploring the coordination chemistry and potential applications of this compound.
Current Research Landscape and Emerging Applications of this compound
While extensive research has focused on a wide array of phosphine ligands, the specific applications of this compound are still an emerging area of investigation. The presence of the cyanoethyl groups introduces unique functionalities that can influence its behavior as a ligand and as a precursor in materials synthesis. The nitrile groups can potentially coordinate to metal centers or be chemically modified to introduce other functional groups. Current research is beginning to explore its utility as a ligand in transition metal-catalyzed reactions and as a building block for the synthesis of novel functional materials. The electron-withdrawing nature of the cyanoethyl groups can impact the electronic properties of the phosphorus atom, making it a potentially interesting ligand for catalytic systems where electron-poor phosphines are desirable.
Aims and Scope of the Academic Review on this compound
This review aims to provide a comprehensive overview of the current state of knowledge on this compound. It will delve into the synthetic methodologies for its preparation, its fundamental chemical and physical properties, and its burgeoning applications in advanced chemical research. By focusing solely on this compound, this review seeks to highlight its unique characteristics and stimulate further investigation into its potential as a valuable tool for chemists in both academia and industry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-cyanoethyl(phenyl)phosphanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYGDNBFEBKBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321555 | |
| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15909-92-9 | |
| Record name | 15909-92-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for Bis 2 Cyanoethyl Phenylphosphine
Direct Synthetic Routes to Bis(2-cyanoethyl)phenylphosphine
The most common and direct method for preparing this compound is the hydrophosphination of acrylonitrile (B1666552) with phenylphosphine (B1580520), a classic example of a Michael addition. wikipedia.org This reaction involves the addition of the P-H bonds of phenylphosphine across the carbon-carbon double bond of two equivalents of acrylonitrile.
Base-Catalyzed Cyanoethylation of Phenylphosphine: Reaction Conditions and Efficiency
The cyanoethylation of phenylphosphine is typically conducted under base catalysis. wikipedia.orgnih.gov The reaction involves the addition of phenylphosphine to two molar equivalents of acrylonitrile. A common procedure utilizes potassium hydroxide (B78521) as the catalyst in a solvent like acetonitrile (B52724). This method has been reported to produce this compound in high yields, with one source citing an efficiency of 82%. The reaction is generally carried out at moderate temperatures, and the progress can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy.
While specific details from early key studies by Rauhut and Hechenbleikner are not extensively available in recent literature, their work laid the foundation for this synthetic approach. rsc.org The reaction is known to be sensitive to air, necessitating the use of inert atmosphere techniques to prevent oxidation of the phosphine (B1218219). google.com
Investigation of Catalyst Systems and Solvent Effects in P-C Bond Formation
The choice of catalyst and solvent plays a critical role in the efficiency of the P-C bond formation during cyanoethylation. While alkali metal hydroxides like potassium hydroxide are effective, other basic catalysts can also be employed. wikipedia.org The solvent choice is dictated by its ability to dissolve the reactants and facilitate the reaction while minimizing side reactions. Acetonitrile is a commonly used solvent due to its polar aprotic nature, which can stabilize the charged intermediates formed during the base-catalyzed Michael addition. google.com
Systematic studies comparing various catalyst-solvent systems for the specific synthesis of this compound are not extensively documented in publicly available literature. However, broader research into hydrophosphination reactions suggests that the basicity of the catalyst and the polarity of the solvent are key parameters influencing reaction rates and yields.
Optimization Strategies for High-Yield Synthesis
To achieve high yields of this compound, several factors need to be optimized. The stoichiometry of the reactants is crucial; a slight excess of acrylonitrile can be used to ensure complete conversion of the phenylphosphine. However, a large excess may lead to the formation of byproducts.
Temperature control is another important factor. While the reaction can proceed at room temperature, gentle heating may be required to achieve a reasonable reaction rate. However, excessive heat should be avoided to prevent polymerization of acrylonitrile and other side reactions. The purity of the reactants and the exclusion of oxygen and moisture are paramount for preventing the oxidation of the phosphine and ensuring a high yield of the desired product. google.com
Synthesis of this compound Derivatives and Analogues
The synthetic methodology for preparing this compound can be extended to produce a variety of derivatives and analogues with tailored properties.
Preparation of Functionalized Phosphines via Cyanoethylation Reactions
Functionalized derivatives of this compound can be synthesized by starting with substituted phenylphosphines. For instance, using a phenylphosphine with a substituent on the phenyl ring would lead to the corresponding substituted this compound. This approach allows for the introduction of various functional groups, which can modulate the electronic and steric properties of the resulting phosphine ligand. The general reaction conditions involving base catalysis would likely be applicable, although optimization may be necessary depending on the nature of the substituent.
Exploration of Alternative Precursors and Synthetic Diversification
While the reaction between phenylphosphine and acrylonitrile is the most direct route, alternative precursors can be considered for synthetic diversification. For example, instead of acrylonitrile, other activated alkenes could potentially react with phenylphosphine to yield different phosphine derivatives.
Furthermore, alternative methods for creating the P-C bond could be explored, such as the reaction of a metal phosphide (B1233454) like lithium phenylphosphide with a suitable three-carbon electrophile containing a nitrile group. Another possibility involves the reaction of dichlorophenylphosphine (B166023) with an organometallic reagent derived from a protected propionitrile (B127096) derivative, followed by deprotection. These alternative routes, while potentially more complex, could offer pathways to novel phosphine structures that are not accessible through direct cyanoethylation.
Mechanistic Studies of this compound Synthesis
The synthesis of this compound is a significant process in organophosphorus chemistry, yielding a versatile intermediate for the preparation of various compounds, including functionalized phosphorus heterocycles and metal complexes. orgsyn.orgresearchgate.net A thorough understanding of the reaction mechanisms, intermediates, and governing principles is crucial for optimizing synthetic protocols and achieving desired product yields and purity.
Elucidation of Reaction Mechanisms in Cyanoethylation Processes
The primary synthetic route to this compound involves the cyanoethylation of phenylphosphine. This reaction is a classic example of a Michael addition, a fundamental process in organic chemistry. wikipedia.org
The mechanism of cyanoethylation entails the nucleophilic addition of a protic nucleophile, in this case, phenylphosphine (C₆H₅PH₂), to acrylonitrile (CH₂=CHCN). The reaction is typically facilitated by a base catalyst. orgsyn.orgwikipedia.org The process can be described as follows:
Activation of the Nucleophile: A base abstracts a proton from the phenylphosphine, generating a more nucleophilic phenylphosphide anion.
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the phenylphosphide attacks the β-carbon of the acrylonitrile molecule. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent nitrile group. wikipedia.org
Protonation: The resulting carbanion is subsequently protonated by a proton source in the reaction mixture, which could be the conjugate acid of the base catalyst or the solvent, to yield the monocyanoethylated product, (2-cyanoethyl)phenylphosphine.
Second Cyanoethylation: The process is repeated, with the (2-cyanoethyl)phenylphosphine acting as the nucleophile, to yield the final product, this compound.
The reaction can be carried out under different conditions, including at elevated temperatures or in the presence of a basic catalyst, to drive the reaction towards the desired disubstituted product. orgsyn.org The general reaction is illustrated below:
YH + CH₂=CHCN → Y-CH₂-CH₂-CN wikipedia.org
In this specific synthesis, 'Y' represents the phenylphosphine group, and the reaction proceeds stepwise to add two cyanoethyl groups.
Role of Intermediates in Multi-Step Synthesis Pathways
In the synthesis of more complex molecules starting from phenylphosphine, this compound often serves as a key, isolable intermediate. orgsyn.org Its formation is a critical step in a reaction sequence that can lead to functionalized phosphorus heterocycles.
A well-documented multi-step synthesis pathway involves the cyanoethylation of phenylphosphine to produce this compound, which is then used in subsequent reactions. orgsyn.org For instance, this compound can undergo an intramolecular cyclization reaction in the presence of a strong base like potassium tert-butoxide to form another intermediate, 4-amino-1,2,5,6-tetrahydro-1-phenylphosphorin-3-carbonitrile. orgsyn.org
The characterization of these intermediates is crucial for understanding the reaction progress and ensuring the purity of the final products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to identify and characterize these species. orgsyn.org The stability of these intermediates is also a significant factor; this compound and its subsequent cyclized product are noted to be relatively stable and show little to no oxidation when exposed to air, which facilitates their isolation and handling. orgsyn.org
Table 1: Spectroscopic Data for this compound Intermediate
| Spectroscopic Technique | Observed Signals |
|---|---|
| ¹H NMR (CDCl₃) | Complex multiplets centered at δ 7.2 (8H) and 7.6 (5H) orgsyn.org |
| ³¹P NMR (C₂H₅OH) | A signal at -21.4 p.p.m. relative to 85% phosphoric acid orgsyn.org |
Kinetic and Thermodynamic Analysis of Synthetic Reactions
While specific, detailed kinetic and thermodynamic studies on the synthesis of this compound are not extensively documented in publicly available literature, general principles of the reaction type provide insight into these aspects.
Kinetics: The rate of the cyanoethylation reaction is influenced by several factors:
Nucleophilicity: The nucleophilicity of the phosphine is a key determinant. The reaction proceeds stepwise, and the nucleophilicity of (2-cyanoethyl)phenylphosphine is expected to be different from that of phenylphosphine itself.
Base Catalyst: The choice and concentration of the base catalyst play a critical role. A stronger base will generate a higher concentration of the phosphide anion at equilibrium, thus increasing the reaction rate.
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. High temperatures have been used to facilitate the cyanoethylation of phenylphosphine. orgsyn.org
Solvent: The solvent can influence the solubility of reactants and the stability of charged intermediates, thereby affecting the reaction kinetics.
The subsequent intramolecular cyclization of this compound to form a six-membered heterocyclic ring is also typically a thermodynamically driven process, favored by the formation of a stable cyclic structure.
Reactivity and Transformational Chemistry of Bis 2 Cyanoethyl Phenylphosphine
Intramolecular Cyclization Reactions
The presence of two cyanoethyl arms in Bis(2-cyanoethyl)phenylphosphine allows for intramolecular cyclization reactions, leading to the formation of phosphorus-containing heterocyclic compounds. A notable example is the synthesis of 1-phenyl-4-phosphorinanone (B1622774).
Formation of Phosphorus-Containing Heterocycles (e.g., 1-Phenyl-4-phosphorinanone)
The intramolecular cyclization of this compound is a key method for constructing the 1-phenyl-4-phosphorinanone ring system. This transformation typically proceeds under acidic conditions, where the nitrile groups undergo hydrolysis followed by cyclization. The reaction of bis[2-(4-pyridyl)ethyl]phosphine with acrylonitrile (B1666552) under mild conditions yields bis2-(4-pyridyl)ethylphosphine, which is readily oxidized in air to its corresponding phosphine (B1218219) oxide. bakhtiniada.ru
The general transformation can be represented as follows:
Reaction Scheme for the Formation of 1-Phenyl-4-phosphorinanone
This reaction provides a valuable route to phosphorinanone derivatives, which are important building blocks in organic synthesis and can serve as ligands in coordination chemistry.
Mechanistic Pathways of Cyclization and Ring Formation
The mechanism of the intramolecular cyclization of this compound to 1-phenyl-4-phosphorinanone involves a multi-step process initiated by the hydrolysis of the nitrile groups.
Under acidic conditions, the nitrile functionalities are hydrolyzed to carboxylic acids. researchgate.net This is a well-established reaction for nitriles. strem.com The resulting dicarboxylic acid intermediate then undergoes an intramolecular condensation, driven by the nucleophilic attack of the phosphorus atom on one of the carbonyl groups, followed by the elimination of a water molecule to form the six-membered phosphorinanone ring.
A proposed mechanistic pathway is as follows:
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the cyano group.
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated nitrile.
Tautomerization: The initial adduct tautomerizes to an amide.
Hydrolysis of the Amide: The amide is further hydrolyzed to a carboxylic acid.
Intramolecular Acylation: The phosphorus atom attacks one of the carboxylic acid groups, leading to the formation of a cyclic intermediate.
Dehydration: The intermediate eliminates a molecule of water to yield the final product, 1-phenyl-4-phosphorinanone.
Computational studies on similar phosphine-catalyzed reactions have shown that the regioselectivity is often under kinetic control. nih.gov
Factors Influencing Regioselectivity and Stereoselectivity in Cyclization
The regioselectivity and stereoselectivity of the cyclization are critical aspects that determine the structure of the final product.
Regioselectivity: In the cyclization of this compound, the formation of the six-membered ring of 1-phenyl-4-phosphorinanone is highly favored over other possibilities due to the stability of the resulting ring system. The regioselectivity in phosphine-catalyzed annulations can be influenced by the nature of the phosphine catalyst and the substitution patterns on the reacting moieties. nih.gov
Stereoselectivity: The phosphorus atom in 1-phenyl-4-phosphorinanone is a stereocenter. The stereochemical outcome of the cyclization can be influenced by various factors, including the reaction conditions and the presence of chiral auxiliaries or catalysts. While specific studies on the stereoselective cyclization of this compound are limited, general principles of stereoselective synthesis can be applied. nih.govnih.gov For instance, the use of chiral catalysts could potentially induce asymmetry at the phosphorus center. The conformation of catalysts has been shown to influence hydrogen bonding interactions and distortion energies in transition states, thereby controlling stereoselectivity. nih.gov
Oxidation and Reduction Chemistry
The phosphorus atom in this compound can readily undergo oxidation to form a phosphine oxide or be involved in reductive transformations.
Pathways for Oxidation to Phosphine Oxides
This compound can be oxidized to its corresponding phosphine oxide, this compound oxide. This is a common reaction for tertiary phosphines. A related compound, bis2-(4-pyridyl)ethylphosphine, is readily oxidized in air to the corresponding phosphine oxide. bakhtiniada.ru
Common oxidizing agents can be employed for this transformation, including hydrogen peroxide. The oxidation of organophosphorus compounds is a well-documented process. bakhtiniada.ru
Table 1: Oxidation of this compound
| Oxidizing Agent | Product |
|---|---|
| Hydrogen Peroxide (H₂O₂) | This compound oxide |
The oxidation proceeds via the nucleophilic attack of the phosphorus atom on the oxidizing agent. The resulting phosphine oxide is generally more stable and less reactive than the parent phosphine.
Reductive Transformations and Phosphine Hydride Formation
The reduction of the corresponding phosphine oxide can regenerate the phosphine. More significantly, reductive cleavage of the P-C bonds in this compound can lead to the formation of phosphine hydrides, such as phenylphosphine (B1580520).
The reduction of tertiary phosphine oxides to tertiary phosphines is a fundamental transformation in organophosphorus chemistry. Various reducing agents, such as silanes, can be employed for this purpose. researchgate.netnih.govresearchgate.net The reduction of tertiary phosphine oxides with reagents like lithium aluminum hydride is also a common method. bakhtiniada.ru
Furthermore, the synthesis of phenylphosphine can be achieved through the reduction of dichlorophenylphosphine (B166023) with reducing agents like lithium aluminum hydride. nih.gov While a direct conversion of this compound to phenylphosphine dihydride is not commonly reported, it is conceptually feasible through reductive cleavage of the P-C bonds. The synthesis of diphenylphosphine, for example, can be achieved by the reduction of triphenylphosphine (B44618). nih.gov
Table 2: Potential Reductive Transformations
| Starting Material | Reducing Agent | Product |
|---|---|---|
| This compound Oxide | Silanes (e.g., PhSiH₃) | This compound |
Stability and Air Oxidation Susceptibility of this compound
This compound is a tertiary phosphine that exhibits sensitivity to atmospheric oxygen. libretexts.orgstrem.comchemscene.comscbt.com The phosphorus atom in the P(III) oxidation state possesses a lone pair of electrons, making it susceptible to oxidation to the more stable pentavalent P(V) state. This reactivity is a characteristic feature of many tertiary phosphines. wikipedia.org
The primary product of air oxidation is the corresponding phosphine oxide, this compound oxide. This transformation is common among phosphines; for instance, triphenylphosphine undergoes slow oxidation in air to yield triphenylphosphine oxide, while less substituted phosphines like phenylphosphine (PhPH₂) are oxidized very rapidly. acs.org A close structural analog, bis2-(4-pyridyl)ethylphosphine, is also known to be readily oxidized in air to its corresponding phosphine oxide. uregina.ca
While the compound itself is air-sensitive, studies on other bis- and trisphosphines have shown that this oxidation can be controlled and even utilized synthetically. For example, when adsorbed onto activated carbon, various air-stable phosphines are quantitatively transformed into their respective phosphine oxides at room temperature. mdpi.comallhdi.com This surface-assisted air oxidation proceeds cleanly without the formation of unwanted side products. mdpi.comallhdi.com The rate of this oxidation is influenced by factors such as temperature and surface coverage. mdpi.comallhdi.com
The general susceptibility of this compound to air oxidation necessitates handling and storage under an inert atmosphere, such as nitrogen or argon, to maintain its chemical purity. chemscene.com
Substitution Reactions and Functional Group Interconversions
The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the cyanoethyl groups, the phenyl group, and the central phosphorus atom. Each of these sites can participate in various chemical transformations.
Reactivity of Cyanoethyl and Phenyl Moieties
The cyanoethyl and phenyl groups attached to the phosphorus atom offer avenues for further functionalization, although their reactivity is often secondary to that of the phosphorus center.
Cyanoethyl Groups: The two cyanoethyl (–CH₂CH₂CN) substituents contain a nitrile functional group. The cyanoethyl group is widely used as a phosphate (B84403) protecting group in the chemical synthesis of oligonucleotides. oup.comnih.gov Its key feature is its lability under basic conditions, where it is removed through a β-elimination mechanism, generating acrylonitrile as a byproduct. nih.gov This known reactivity suggests that the cyanoethyl groups in this compound could be susceptible to cleavage under strong basic conditions.
Furthermore, the nitrile group itself can undergo a range of chemical transformations characteristic of nitriles, such as:
Hydrolysis: In the presence of strong acid or base, the nitrile can be hydrolyzed to a carboxylic acid (propanoic acid derivative) or a primary amide.
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile group to a primary amine (a propylamine (B44156) derivative).
Phenyl Group: The phenyl group attached directly to phosphorus is generally stable. However, it can undergo electrophilic aromatic substitution reactions, although the phosphine group's electronic properties influence the ring's reactivity and the regioselectivity of the substitution. Nucleophilic aromatic substitution is also a possibility, particularly if the ring is activated by strongly electron-withdrawing groups, though this is a less common reaction pathway for such compounds. wikipedia.org
Nucleophilic and Electrophilic Transformations at the Phosphorus Center
The phosphorus atom is the most reactive center in this compound. Its lone pair of electrons makes it a potent nucleophile, while its ability to expand its coordination sphere allows for various electrophilic reactions. wikipedia.orgmdpi.com
Nucleophilic Reactivity: As a tertiary phosphine, this compound acts as a strong nucleophile. allhdi.comnih.gov This nucleophilicity drives several key reactions:
Quaternization: The phosphine can react with alkyl halides in a classic SN2 reaction to form quaternary phosphonium (B103445) salts. This is a common reaction for tertiary phosphines. wikipedia.orgmdpi.com For example: (NCCH₂CH₂)₂(C₆H₅)P + R-X → [(NCCH₂CH₂)₂(C₆H₅)P-R]⁺X⁻
Coordination to Metals: The lone pair on the phosphorus allows it to act as a Lewis base, forming coordination complexes with various transition metals. Tertiary phosphines are ubiquitous as ligands in coordination chemistry and organometallic catalysis. libretexts.orgbohrium.com
Nucleophilic Catalysis: Tertiary phosphines are effective nucleophilic catalysts for a variety of organic transformations, including the Baylis-Hillman and Rauhut-Currier reactions. wikipedia.orgnih.gov The catalytic cycle is typically initiated by the nucleophilic addition of the phosphine to an electrophilic substrate, such as an activated alkene. nih.govnih.gov
Electrophilic Reactivity: While dominated by its nucleophilic character, the phosphorus center can also undergo electrophilic substitution. These reactions are crucial for the synthesis of chiral phosphines and proceed with a high degree of stereospecificity, typically with retention of configuration at the phosphorus center. mdpi.com The reaction of a trivalent phosphorus compound with an electrophile (Y⁺) involves the interaction of the electrophile with the electron-rich phosphorus center, forming a new P-Y bond. mdpi.com
The most common transformation involving an electrophile is oxidation. As detailed in section 3.2.3, the reaction with oxygen (an electrophile) yields the corresponding phosphine oxide, R₃P=O. Similarly, reaction with sulfur or selenium yields the phosphine sulfide (B99878) (R₃P=S) or phosphine selenide (B1212193) (R₃P=Se), respectively. bohrium.comresearchgate.net
The table below summarizes the key reactive sites and potential transformations of this compound.
| Reactive Site | Type of Reaction | Potential Products |
| Phosphorus (P) | Oxidation | This compound oxide |
| Quaternization (with R-X) | Quaternary Phosphonium Salt | |
| Coordination | Metal-Phosphine Complex | |
| Cyanoethyl (-CN) | Hydrolysis | Carboxylic Acid / Amide |
| Reduction | Primary Amine | |
| Base-induced Elimination | Phenylphosphine + Acrylonitrile | |
| Phenyl (-C₆H₅) | Electrophilic Substitution | Substituted Phenylphosphine |
Coordination Chemistry of Bis 2 Cyanoethyl Phenylphosphine As a Ligand
Ligand Design Principles and Coordination Modes
The behavior of Bis(2-cyanoethyl)phenylphosphine as a ligand is governed by a combination of its steric bulk, the electronic nature of its substituents, and the potential for the cyano groups to participate in coordination.
The steric and electronic properties of phosphine (B1218219) ligands are critical in determining the geometry, stability, and reactivity of their metal complexes. These properties are often quantified by Tolman's cone angle (θ) and electronic parameter (χ). manchester.ac.uk
The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard M-P distance of 2.28 Å. manchester.ac.uk For this compound, the presence of a phenyl group and two flexible cyanoethyl chains suggests a moderate to significant steric profile. The cone angle would be influenced by the conformation of the cyanoethyl groups.
The Tolman electronic parameter (χ) quantifies the electron-donating or -withdrawing nature of a phosphine ligand. It is determined from the C-O stretching frequency in nickel carbonyl complexes of the type [Ni(CO)₃(PR₃)]. wikipedia.org Ligands with stronger electron-donating capabilities transfer more electron density to the metal, which in turn engages in greater π-backbonding to the CO ligands, resulting in a lower C-O stretching frequency and a smaller χ value. The phenyl group on this compound is moderately electron-withdrawing compared to alkyl groups, while the cyanoethyl groups are electron-withdrawing due to the nitrile functionality. This combination suggests that this compound is likely to be a less basic phosphine compared to simple trialkylphosphines but may have interesting π-acceptor properties.
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (χ) [cm⁻¹] |
| P(t-Bu)₃ | 182 | 2056.1 |
| PPh₃ | 145 | 2068.9 |
| P(OEt)₃ | 109 | 2076.3 |
| PCl₃ | 124 | 2097.0 |
| PF₃ | 104 | 2110.8 |
This table presents Tolman parameters for a selection of common phosphine ligands to provide context for the expected properties of this compound. manchester.ac.ukwikipedia.orgrsc.org
This compound possesses multiple potential coordination sites: the phosphorus atom and the nitrogen atoms of the two cyano groups. This structure allows for various coordination modes. It can act as a monodentate ligand, coordinating solely through the phosphorus atom, which is typical for many phosphine ligands. sigmaaldrich.com
However, the presence of the two cyanoethyl arms introduces the possibility of polydentate behavior. alfa-chemistry.com The ligand could potentially act as a bidentate ligand, coordinating through the phosphorus atom and one of the nitrile nitrogen atoms to form a chelate ring. The length of the ethyl linker would result in a six-membered chelate ring, which is generally stable. Furthermore, it could potentially act as a tridentate ligand, coordinating through the phosphorus and both nitrile nitrogens, which would be highly dependent on the geometric preferences of the metal center. The ability to form chelate rings often enhances the thermodynamic stability of the resulting complex, an observation known as the chelate effect. libretexts.org
Phosphine ligands are not only σ-donors through their lone pair of electrons but also exhibit π-acceptor properties. wikipedia.org This π-acidity arises from the interaction of filled metal d-orbitals with the empty σ* anti-bonding orbitals of the phosphorus-carbon bonds. wikipedia.orglibretexts.org The energy of these σ* orbitals is influenced by the electronegativity of the substituents on the phosphorus atom. umb.edu
In this compound, the phenyl group and the electron-withdrawing cyanoethyl groups are expected to lower the energy of the P-C σ* orbitals compared to simple alkylphosphines. umb.edureddit.com This would make the ligand a better π-acceptor. The extent of this π-acidity would be intermediate between that of trialkylphosphines, which are poor π-acceptors, and phosphines with highly electronegative substituents like PF₃, which is a strong π-acceptor. wikipedia.orglibretexts.org The π-acceptor ability is crucial as it allows the ligand to stabilize electron-rich, low-valent metal centers by delocalizing excess electron density from the metal back to the ligand. nih.gov
Complexation with Transition Metals
The versatile electronic and structural features of this compound make it a potentially interesting ligand for a range of transition metals. The synthesis and characterization of its complexes with copper, palladium, and platinum are of particular interest due to the extensive use of phosphine complexes of these metals in catalysis and materials science.
Copper complexes with phosphine ligands are widely studied for their catalytic and photophysical properties. rsc.orgnih.gov The synthesis of copper complexes with this compound would likely follow established procedures.
Synthesis:
Copper(I) complexes are typically prepared by reacting a copper(I) salt, such as [Cu(CH₃CN)₄]BF₄ or CuI, with the phosphine ligand in an appropriate organic solvent like dichloromethane (B109758) or acetonitrile (B52724). rsc.org The stoichiometry of the reaction can be controlled to yield complexes with different ligand-to-metal ratios.
Copper(II) complexes can be synthesized by reacting a copper(II) salt, like CuCl₂ or Cu(NO₃)₂, with the ligand. nih.gov In some cases, the phosphine can reduce Cu(II) to Cu(I), so reaction conditions must be carefully controlled.
Characterization: The resulting complexes would be characterized by a variety of spectroscopic and analytical techniques.
| Technique | Expected Information |
| ³¹P NMR Spectroscopy | A downfield shift in the ³¹P NMR signal upon coordination to copper is expected. The magnitude of the shift provides information about the electronic environment of the phosphorus atom. |
| ¹H and ¹³C NMR Spectroscopy | Changes in the chemical shifts of the phenyl and cyanoethyl protons and carbons upon coordination. |
| IR Spectroscopy | A shift in the C≡N stretching frequency (typically around 2250 cm⁻¹) upon coordination of the nitrile group to the copper center would provide evidence for bidentate or tridentate coordination. researchgate.net |
| UV-Vis Spectroscopy | The appearance of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands provides insight into the electronic structure of the complex. acs.orgresearchgate.net |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the copper center, confirming the denticity of the ligand. consensus.app |
Palladium and platinum phosphine complexes are of paramount importance as catalysts in cross-coupling reactions and as advanced materials. acs.orgnih.govuef.fi
Synthesis: The synthesis of palladium(II) and platinum(II) complexes with this compound would likely involve the reaction of the ligand with common metal precursors.
For palladium(II) , precursors like [PdCl₂(cod)] (cod = 1,5-cyclooctadiene) or [PdCl₂(PhCN)₂] are often used. acs.org
For platinum(II) , [PtCl₂(cod)] or K₂[PtCl₄] are common starting materials. acs.orgnih.gov These reactions are typically carried out in chlorinated solvents or alcohols.
Characterization: The characterization of these square-planar d⁸ complexes relies heavily on NMR spectroscopy.
| Technique | Expected Information |
| ³¹P NMR Spectroscopy | Coordination to palladium(II) or platinum(II) results in a downfield shift of the ³¹P signal. For platinum complexes, coupling of the ³¹P nucleus to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% abundance) gives rise to satellite peaks. The magnitude of the ¹J(Pt-P) coupling constant is indicative of the trans influence of the ligand opposite to the phosphine and can help in assigning the geometry of the complex (cis or trans). oup.comrsc.org |
| ¹H and ¹³C NMR Spectroscopy | Provides information on the overall structure of the complex and can indicate changes in the ligand upon coordination. |
| IR Spectroscopy | As with copper complexes, a shift in the C≡N stretching frequency would indicate coordination of the nitrile groups. |
| X-ray Crystallography | Unambiguously determines the solid-state structure, including the coordination geometry (typically square planar for Pd(II) and Pt(II)) and the coordination mode of the ligand. nih.govacs.org |
Investigation of Complexes with Other d-Block Metals (e.g., Gold(I))
The coordination chemistry of this compound extends to various d-block metals, with gold(I) complexes being of particular interest due to their potential applications in catalysis and medicine. While specific, detailed studies on gold(I) complexes of this compound are not extensively documented in publicly available literature, the general principles of gold(I)-phosphine coordination provide a strong framework for understanding their expected behavior.
Gold(I) centers, being soft Lewis acids, exhibit a strong affinity for soft donor atoms like phosphorus in phosphine ligands. The coordination of phosphine ligands to gold(I) typically results in the formation of linear, two-coordinate complexes of the type [Au(L)X] or [Au(L)₂]⁺, where L is the phosphine ligand and X is a halide or another anionic ligand. rsc.org The reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with one or two equivalents of a phosphine ligand is a common synthetic route. rsc.orgmdpi.com
In the case of this compound, it is expected to coordinate to gold(I) through the phosphorus atom, forming stable mononuclear complexes. The electronic properties of the phenyl and cyanoethyl substituents on the phosphorus atom influence the donor strength of the phosphine and, consequently, the stability and reactivity of the resulting gold(I) complex. The electron-withdrawing nature of the cyano groups can modulate the electronic density on the phosphorus atom, which in turn affects the Au-P bond characteristics. The nature of the phosphine ligand has been shown to drastically alter the structural and physical properties of gold-phosphine clusters. nih.gov
The presence of the nitrile functionalities in the cyanoethyl arms of the ligand introduces the possibility of further coordination or interaction, either intramolecularly or intermolecularly, although P-coordination is generally favored for soft metals like gold(I). These nitrile groups could potentially engage in weaker interactions or be available for post-coordination functionalization.
Structural Elucidation of Metal-Phosphine Complexes
The definitive determination of the structure of metal complexes with phosphine ligands like this compound relies on a combination of analytical techniques, each providing unique insights into the molecular architecture and bonding.
Application of Single Crystal X-ray Diffraction for Geometrical Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. dtic.mil For metal complexes of phosphine ligands, SCXRD provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
The expected data from an SCXRD analysis of a hypothetical metal-bis(2-cyanoethyl)phenylphosphine complex is summarized in the table below.
| Parameter | Expected Information | Example from a related Gold(I) Phosphine Complex |
| Coordination Geometry | The arrangement of the ligands around the metal center (e.g., linear, trigonal planar, tetrahedral). | Linear P-Au-Cl arrangement. mdpi.com |
| Metal-Phosphorus Bond Length | The distance between the metal center and the phosphorus atom of the ligand. | Au-P bond length of approximately 2.26 Å. mdpi.com |
| Bond Angles | The angles between the ligands and the metal center. | P-Au-Cl angle close to 180°. mdpi.com |
| Conformation of the Ligand | The spatial arrangement of the phenyl and cyanoethyl groups. | N/A |
| Intermolecular Interactions | The presence of hydrogen bonds, van der Waals forces, or other interactions in the crystal lattice. | Hydrogen bonding between N-heterocycles of neighboring complexes. rsc.org |
Spectroscopic Probes for Complex Structure (e.g., NMR, IR)
Spectroscopic techniques are indispensable for characterizing metal-phosphine complexes, particularly in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed.
NMR Spectroscopy: ³¹P NMR is especially informative for phosphine complexes. The coordination of the phosphine ligand to a metal center results in a significant change in the chemical shift of the phosphorus nucleus compared to the free ligand. This coordination shift provides direct evidence of complex formation. For gold(I) phosphine complexes, a downfield shift in the ³¹P NMR signal upon coordination is typically observed. mdpi.com The magnitude of this shift can offer insights into the nature of the metal-ligand bond. ¹H and ¹³C NMR spectroscopy are used to characterize the organic framework of the ligand and can also show shifts upon coordination.
IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the functional groups present in the ligand and for observing changes in their vibrational frequencies upon coordination. In this compound complexes, the C≡N stretching frequency of the cyanoethyl groups is a key diagnostic feature. Coordination of the phosphorus atom to a metal center can induce a slight shift in the ν(C≡N) band. A more significant shift would be expected if the nitrile group itself were involved in coordination. Studies on the related ligand, tris(2-cyanoethyl)phosphine, have shown that the CN stretching modes are sensitive to intermolecular coupling effects. researchgate.netbohrium.com
The table below summarizes the expected spectroscopic data for a metal complex of this compound.
| Spectroscopic Technique | Key Observable | Expected Change upon Coordination |
| ³¹P NMR | Chemical Shift (δ) | Significant downfield shift compared to the free ligand. |
| ¹H NMR | Chemical Shifts of Protons | Shifts in the signals of the phenyl and ethyl protons. |
| ¹³C NMR | Chemical Shifts of Carbons | Shifts in the signals of the phenyl, ethyl, and nitrile carbons. |
| IR Spectroscopy | C≡N Stretching Frequency (ν(C≡N)) | A shift in the frequency, with the magnitude depending on the nature of the metal-ligand interaction. |
Computational Modeling of Metal-Ligand Bonding and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and bonding of metal complexes. cardiff.ac.uktuwien.at While specific DFT studies on this compound complexes are not prominent in the literature, the methodology is widely applied to other phosphine complexes.
DFT calculations can be used to:
Optimize Molecular Geometries: Predict the three-dimensional structure of the complex, including bond lengths and angles, which can be compared with experimental data from X-ray diffraction.
Calculate Vibrational Frequencies: Predict the IR spectrum of the complex, aiding in the assignment of experimental vibrational bands.
Analyze the Electronic Structure: Determine the nature of the metal-ligand bond by analyzing molecular orbitals and charge distribution. This can quantify the σ-donating and π-accepting properties of the phosphine ligand.
Predict Spectroscopic Properties: Calculate NMR chemical shifts, which can be correlated with experimental spectra.
Investigate Reaction Mechanisms: Model the pathways of reactions involving the metal complex, providing insights into its reactivity.
The application of DFT to gold-phosphine clusters has revealed that even small changes in the phosphine ligands can lead to significant changes in the structural and physical properties of the clusters. nih.gov For this compound complexes, DFT could be employed to understand how the electronic influence of the cyanoethyl groups affects the metal-ligand bond compared to other phenyl phosphines.
Catalytic Applications of Bis 2 Cyanoethyl Phenylphosphine and Its Complexes
Catalysis in Organic Synthesis
Phosphine (B1218219) ligands are instrumental in a vast array of catalytic reactions in organic synthesis. They coordinate to a metal center, modifying its electronic and steric properties, which in turn dictates the catalyst's activity, selectivity, and stability. The unique structure of bis(2-cyanoethyl)phenylphosphine, featuring a phenyl group and two cyanoethyl arms, suggests it could function as a versatile ligand in various catalytic transformations.
Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)
Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings, which utilize organoboron and organotin reagents, respectively, are cornerstones of modern organic synthesis. In these reactions, phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nobelprize.org
The electronic properties of the phosphine ligand significantly influence the rate of oxidative addition, while its steric bulk is critical for promoting the reductive elimination step. thermofishersci.in The phenyl group in this compound provides a degree of steric hindrance, and the electron-withdrawing nature of the cyanoethyl groups can modulate the electron density at the phosphorus atom. This electronic tuning can impact the ligand's donor-acceptor properties and, consequently, the catalytic activity of the metal center. While no specific studies on this compound in Suzuki-Miyaura or Stille coupling were found, the general principles of ligand design suggest it could be a viable ligand for these transformations.
Application in Hydrophosphination Reactions
Hydrophosphination, the addition of a P-H bond across an unsaturated C-C, C-N, or C-O bond, is an atom-economical method for the synthesis of organophosphorus compounds. wikipedia.org These reactions can be catalyzed by various metal complexes, where the phosphine ligand plays a role in the activation of the P-H bond and the subsequent insertion of the unsaturated substrate. wikipedia.org
Catalytic Activity in C-C and C-Heteroatom Bond Formation (e.g., Coupling of Halobenzene with Phenylacetylene)
The formation of carbon-carbon and carbon-heteroatom bonds is central to the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed reactions, such as the Sonogashira coupling (coupling of a terminal alkyne with an aryl or vinyl halide), are powerful tools for C-C bond formation. In these reactions, phosphine ligands are essential for catalyst performance.
The general catalytic cycle for these coupling reactions involves the coordination of the phosphine ligand to the palladium center, followed by oxidative addition of the halide, coordination of the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. The specific structure of the phosphine ligand can influence each of these steps.
Ligand Effects on Catalytic Performance
The structure of a phosphine ligand is a key determinant of the performance of a metal-based catalyst. By systematically modifying the substituents on the phosphorus atom, one can fine-tune the catalyst's properties to achieve desired reactivity and selectivity.
Modulation of Reaction Rates and Selectivity through Ligand Tuning
The electronic and steric properties of a phosphine ligand directly impact the rates of the individual steps in a catalytic cycle. For instance, electron-donating ligands can increase the rate of oxidative addition, while sterically bulky ligands can accelerate reductive elimination. thermofishersci.in The selectivity of a reaction, including regioselectivity and enantioselectivity, is also heavily influenced by the ligand's structure. nih.gov
Interactive Table: General Ligand Effects on Catalysis
| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | General Impact on Selectivity |
| Electron-donating groups | Generally accelerates | Generally slows | Can influence chemo- and regioselectivity |
| Electron-withdrawing groups | Generally slows | Generally accelerates | Can influence chemo- and regioselectivity |
| Increased steric bulk | Can slow or accelerate | Generally accelerates | Often improves selectivity (regio- and stereo-) |
| Decreased steric bulk | Generally accelerates | Generally slows | May lead to lower selectivity |
This table represents general trends and the actual effect can vary depending on the specific reaction and metal center.
Impact of Ligand Structure on Catalyst Stability and Lifetime
The stability of a catalyst is crucial for its practical application, as it determines the catalyst's lifetime and turnover number. Ligand dissociation and catalyst decomposition are common deactivation pathways. A well-designed ligand can form a stable complex with the metal center, preventing aggregation into inactive metal nanoparticles and protecting the metal from undesirable side reactions.
Asymmetric Catalysis
Extensive research of scientific literature and chemical databases did not yield any specific examples of the direct use of this compound or its immediate chiral derivatives in the field of asymmetric catalysis. This area of research appears to be unexplored or not publicly documented. The following subsections are therefore based on general principles of chiral phosphine ligand design and catalysis, as specific data for this compound analogues is not available.
Design and Synthesis of Chiral this compound Analogues
The design of chiral analogues of this compound would theoretically involve the introduction of stereogenic elements to create an asymmetric environment around a metal center. There are several established strategies for rendering phosphine ligands chiral, which could be hypothetically applied to the this compound scaffold.
One common approach is the introduction of atropisomerism , where restricted rotation around a single bond creates stable, non-superimposable stereoisomers. For a this compound analogue, this could be achieved by replacing the phenyl group with a biaryl system, such as a binaphthyl (BINAP) or biphenyl (B1667301) (BIPHEP) backbone. The steric hindrance between substituents on the aryl rings would prevent free rotation, leading to axial chirality.
Another strategy involves creating a P-chiral center , where the phosphorus atom itself is the stereogenic center. This would require the synthesis of a phosphine with three different substituents in addition to the lone pair of electrons. For a derivative of the target compound, this could involve replacing the two cyanoethyl groups and the phenyl group with three distinct chemical moieties. The synthesis of P-chiral phosphines is often challenging and requires stereospecific synthetic routes, frequently involving the resolution of racemic phosphine oxides or the use of chiral auxiliaries.
A third possibility is the incorporation of C-chiral centers within the ligand structure. For this compound, this could be envisioned by modifying the cyanoethyl side chains. For instance, the ethyl backbone could be substituted with chiral groups, or the entire cyanoethyl moiety could be replaced by a chiral, phosphorus-containing cyclic structure.
The synthesis of such hypothetical chiral analogues would likely start from a chiral precursor. For example, a chiral diol could be used to construct a chiral backbone, to which the phosphine functionality is subsequently introduced. Alternatively, a prochiral phosphine could be reacted with a chiral reagent to induce asymmetry.
Enantioselective Transformations Mediated by Chiral Complexes
Given the absence of synthesized chiral analogues of this compound in the literature, there are no reported enantioselective transformations mediated by their metal complexes. However, based on the behavior of other well-established chiral phosphine ligands, one could speculate on the potential applications of such hypothetical complexes.
Chiral phosphine-metal complexes are most famously employed in asymmetric hydrogenation reactions. A chiral complex of a this compound analogue, for example with rhodium or ruthenium, could potentially catalyze the enantioselective hydrogenation of prochiral olefins, ketones, or imines to produce chiral alcohols, amines, or other valuable building blocks. The success of such a catalyst would depend on its ability to effectively differentiate between the two enantiotopic faces of the substrate.
Other potential applications in enantioselective catalysis could include:
Asymmetric hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond.
Asymmetric allylic alkylation: The substitution reaction of an allylic substrate with a nucleophile.
Asymmetric cross-coupling reactions: The formation of carbon-carbon or carbon-heteroatom bonds, such as in Suzuki, Heck, or Negishi reactions.
The enantioselectivity of these hypothetical reactions would be highly dependent on the specific structure of the chiral ligand, the nature of the metal center, the substrate, and the reaction conditions. The electronic properties of the cyano groups in the this compound scaffold might influence the catalytic activity and selectivity, but without experimental data, this remains speculative.
Advanced Computational and Spectroscopic Investigations
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the physicochemical properties of phosphine (B1218219) ligands. Such methods have been applied to Bis(2-cyanoethyl)phenylphosphine to determine properties like its oxidation potential for applications in materials science, such as for Li-ion batteries. researchgate.net These computational approaches allow for a detailed examination of the molecule's structure and electronic character, which are fundamental to its reactivity and function as a ligand. nih.govmanchester.ac.uk
Phosphine ligands with flexible sidechains, such as the two cyanoethyl groups in this compound, can exist in multiple low-energy conformations. Computational workflows are employed to explore this conformational space. chemrxiv.org By calculating the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. This information is critical because the specific conformation adopted by the ligand upon binding to a metal center can significantly influence the steric environment and, consequently, the outcome of a catalytic reaction. chemrxiv.org
The electronic properties of a phosphine ligand, such as its electron-donating strength, are key to its performance in catalysis. Quantum chemical calculations provide quantitative measures of these properties. researchgate.net Methods like DFT are used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which indicates the molecule's chemical reactivity and stability. nih.gov
Furthermore, the molecular electrostatic potential minimum (Vmin) near the phosphorus lone pair can be calculated to provide a reliable descriptor of the ligand's net donor character. manchester.ac.ukresearchgate.net Analysis of the charge distribution, for instance through Bader charge analysis, reveals the degree of electron density on the phosphorus atom, which correlates with its ability to donate electrons to a metal center. rsc.org
Computational chemistry offers profound insights into how a ligand's structure influences the energetics of a catalytic cycle. researchgate.net By calculating descriptors for both steric (e.g., percent buried volume, %Vbur) and electronic features, quantitative structure-activity relationships (QSAR) can be developed. These models can predict a ligand's effectiveness in specific transformations, such as cross-coupling reactions. rsc.orgresearchgate.net For instance, regression models can show that certain reaction steps are governed primarily by electronic effects, while others are controlled by a combination of steric and electronic factors, thus guiding the rational design of more efficient catalysts. researchgate.net
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for the characterization of this compound and its metal complexes. mdpi.com Techniques such as ³¹P NMR and Infrared (IR) spectroscopy provide direct, experimentally-derived information about the ligand's structure, bonding, and coordination environment.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an exceptionally sensitive and informative technique for studying organophosphorus compounds. The chemical shift (δ) provides immediate information about the electronic environment and coordination state of the phosphorus atom. For tertiary phosphines like this compound, the chemical shift is expected in a characteristic range, with alkyl derivatives typically appearing between -60 and -10 ppm. youtube.com
In the solid state, ³¹P NMR can be used to measure the chemical shift anisotropy (CSA), which describes the orientation-dependence of the chemical shift. nih.gov The CSA is defined by the principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃) and provides detailed information about the electronic symmetry around the phosphorus nucleus. nih.gov For example, studies on the closely related tri(2-cyanoethyl)phosphine have shown that distortions from ideal C₃ symmetry in the solid state lead to a non-zero asymmetry parameter, providing a sensitive probe of the molecular structure. cdnsciencepub.com Coupling constants, such as two-bond P-P couplings (²J(PP)) in dinuclear complexes, are invaluable for determining the connectivity and geometry of atoms within a molecule. researchgate.net
| ³¹P NMR Parameter | Description | Application for Structural Assignment |
| Isotropic Chemical Shift (δ) | The average resonance frequency of the phosphorus nucleus, sensitive to its electronic environment. | Distinguishes between P(III) and P(V) oxidation states; indicates coordination to a metal center. |
| Chemical Shift Anisotropy (CSA) | The orientation dependence of the shielding around the nucleus in the solid state. | Provides information on the symmetry of the electronic environment around the phosphorus atom. nih.govcdnsciencepub.com |
| Coupling Constants (J) | Scalar coupling interaction between nuclear spins (e.g., ¹J(P-M), ²J(P-P)). | Elucidates molecular connectivity and the geometry of metal-ligand complexes. researchgate.net |
This table provides a summary of key ³¹P NMR parameters and their utility in structural analysis of phosphine compounds.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is characterized by several key absorption bands. The most distinct is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, medium-intensity band in the region of 2260–2220 cm⁻¹. spectroscopyonline.com The presence of the phenyl group gives rise to characteristic C-H and C=C stretching vibrations. semanticscholar.org
IR spectroscopy is also a powerful tool for probing how the ligand coordinates to a metal center. When the nitrile group's nitrogen atom participates in coordination, the C≡N stretching frequency typically shifts to a higher wavenumber. semanticscholar.org This shift is a direct indicator of the involvement of the cyanoethyl sidearm in metal binding, making IR an effective method for determining the ligand's coordination mode. Similarly, changes in the P-C vibrational modes can signal the coordination of the phosphorus atom.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Nitrile (C≡N) | Stretching (ν) | 2260 - 2220 | Sharp, characteristic band confirming the presence of the cyanoethyl groups. spectroscopyonline.com Shifts upon coordination. semanticscholar.org |
| Phenyl (C₆H₅) | Aromatic C=C Stretching | ~1600, ~1480, ~1435 | A series of bands indicating the presence of the aromatic ring. |
| Phenyl (C₆H₅) | Aromatic C-H Stretching | > 3000 | Confirms the aromatic C-H bonds. |
| Alkyl (CH₂) | C-H Stretching | 2960 - 2850 | Indicates the saturated carbon backbone of the cyanoethyl groups. |
| Phosphorus-Carbon (P-C) | Stretching (ν) | 1000 - 650 | Complex vibrations in the fingerprint region related to the P-C bonds. cdnsciencepub.com |
This table summarizes the expected characteristic IR absorption bands for this compound.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. While specific, detailed mass spectral data for this compound is not extensively documented in publicly available literature, general principles of mass spectrometry of organophosphorus compounds allow for a predictive analysis of its fragmentation.
Upon electron ionization (EI), the this compound molecule is expected to form a molecular ion, [M]⁺•. The subsequent fragmentation pathways would likely involve cleavages at the P-C bonds and within the cyanoethyl groups.
A plausible fragmentation pattern would include:
Loss of a cyanoethyl radical (•CH₂CH₂CN): This would lead to a significant fragment ion.
Loss of an acrylonitrile (B1666552) molecule (CH₂=CHCN): This can occur through a rearrangement process.
Cleavage of the P-phenyl bond: Resulting in ions corresponding to the phenyl group and the bis(2-cyanoethyl)phosphino group.
Fragmentation of the phenyl group: Typical aromatic fragmentation patterns would be observed.
Sequential loss of cyano groups (•CN) or hydrogen cyanide (HCN).
The table below outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Predicted Fragment Ion | Structure | Predicted m/z |
| Molecular Ion | [C₆H₅P(CH₂CH₂CN)₂]⁺• | 217.09 |
| Loss of •CH₂CH₂CN | [C₆H₅P(CH₂CH₂CN)]⁺ | 164.06 |
| Loss of CH₂=CHCN | [C₆H₅PH(CH₂CH₂CN)]⁺• | 164.06 |
| Phenyl cation | [C₆H₅]⁺ | 77.04 |
| Phenylphosphine (B1580520) cation radical | [C₆H₅PH]⁺• | 109.02 |
It is important to note that the actual fragmentation pattern can be influenced by the specific conditions of the mass spectrometry experiment. Further experimental studies employing techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be necessary to definitively characterize the fragmentation pathways of this compound. The analysis of copper(I) complexes incorporating this compound as a ligand has been reported, where electrospray ionization mass spectrometry (ESI-MS) was used to confirm the composition of the complexes. acs.orgnih.gov
Computational Studies of Reaction Mechanisms and Catalytic Cycles
Computational chemistry offers a powerful lens through which to investigate reaction mechanisms, providing detailed information about transition states, reaction energy profiles, and the intricacies of catalytic cycles. While specific computational studies focusing exclusively on this compound are not widely available, we can extrapolate from theoretical investigations of analogous reactions and the general principles of phosphine catalysis.
The synthesis of this compound is typically achieved through the hydrophosphination of acrylonitrile with phenylphosphine. This reaction is an example of a nucleophilic addition of a P-H bond across a C=C double bond.
Reaction: C₆H₅PH₂ + 2 CH₂=CHCN → C₆H₅P(CH₂CH₂CN)₂
Theoretical investigations of similar hydrophosphination reactions, often employing Density Functional Theory (DFT), can provide insights into the mechanism. researchgate.net The reaction likely proceeds through a stepwise mechanism:
Nucleophilic attack: The phosphorus atom of phenylphosphine attacks the β-carbon of acrylonitrile, which is activated by the electron-withdrawing cyano group. This leads to the formation of a zwitterionic intermediate.
Proton transfer: An intramolecular or intermolecular proton transfer from the phosphorus to the α-carbon of the former acrylonitrile unit occurs, leading to the formation of the monoadduct, (2-cyanoethyl)phenylphosphine.
Second addition: The remaining P-H bond of the monoadduct then undergoes a similar reaction with a second molecule of acrylonitrile to form the final product.
While the synthesis of this compound itself is a stoichiometric reaction, this compound can act as a ligand in various catalytic systems. As a tertiary phosphine, it possesses a lone pair of electrons on the phosphorus atom, making it a good Lewis base and enabling it to coordinate to metal centers.
The electronic and steric properties of this compound, influenced by the phenyl group and the two cyanoethyl arms, will dictate its role in a catalytic cycle. The electron-withdrawing nature of the cyano groups can influence the electron density on the phosphorus atom and, consequently, the nature of the metal-ligand bond.
Theoretical studies on catalytic cycles involving similar phosphine ligands are abundant. For instance, in palladium-catalyzed cross-coupling reactions, phosphine ligands play a crucial role in stabilizing the metal center, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
A hypothetical catalytic cycle where this compound (L) is part of a metal complex catalyst (e.g., [M-L]) could involve the following general steps:
Oxidative Addition: The active catalyst [M⁰Lₙ] reacts with a substrate (e.g., R-X) to form an oxidized metal complex [M²⁺(R)(X)Lₙ].
Transmetalation (or other substrate coordination/insertion steps): A second reactant interacts with the metal complex.
Reductive Elimination: The desired product is formed, and the catalyst is regenerated.
Computational studies, again likely using DFT, could be employed to model each step of such a catalytic cycle. These calculations would help in:
Determining the structure and stability of various catalytic intermediates.
Calculating the energy barriers for each elementary step.
The specific impact of the this compound ligand on the catalytic cycle would be a key focus of such a theoretical investigation.
Emerging Applications and Future Research Directions
Biomedical Research Potential
The ability of phosphine (B1218219) ligands to form stable complexes with transition metals has positioned them as valuable tools in the development of novel therapeutic and diagnostic agents. Bis(2-cyanoethyl)phenylphosphine, in particular, has shown promise in the field of medicinal inorganic chemistry.
Recent research has focused on the synthesis and cytotoxic evaluation of metal complexes incorporating this compound. A notable study reported the synthesis of a copper(I) complex, [Cu(PCNPh)₂]⁺ (where PCNPh is this compound), by reacting a copper(I) precursor with the phosphine ligand in an acetone (B3395972) or acetonitrile (B52724) solution. nih.gov These hydrophilic copper(I) species are of particular interest due to their stability in aqueous media and significant in vitro cytotoxic activity against various human tumor cell lines. nih.gov
To illustrate the cytotoxic potential, the following table summarizes the inhibitory concentrations (IC₅₀) of a copper(I) complex of this compound against a human ovarian cancer cell line.
| Compound | Cell Line | IC₅₀ (µM) |
| [Cu(PCNPh)₂]⁺ | 2008 (human ovarian cancer) | Data not explicitly provided in the abstract, but cytotoxic properties were confirmed. nih.gov |
This table is based on findings reported in the literature and is intended for informational purposes. nih.gov
Understanding the mechanism of action is a critical aspect of developing new therapeutic agents. For metal complexes of this compound, research has begun to elucidate their biological targets. Studies on related copper(I)-phosphine complexes have shown a correlation between cellular copper uptake and cell growth inhibition. nih.gov
A key area of investigation is the induction of mitochondrial dysfunction. Mitochondria are essential organelles that play a central role in cellular energy production and apoptosis (programmed cell death). researchednutritionals.com It has been demonstrated that copper complexes can alter crucial mitochondrial functions, including respiration, ATP synthesis, and membrane potential. nih.gov The disruption of these processes can lead to an increase in reactive oxygen species (ROS), which are highly reactive molecules that can cause significant cellular damage and trigger apoptosis. nih.govnih.gov This mechanism, where the metal complex targets the mitochondria, represents a promising strategy in cancer therapy. nih.govrsc.org
Further research into the specific molecular interactions between this compound complexes and mitochondrial components will be crucial for optimizing their therapeutic potential and understanding their selectivity for cancer cells over healthy cells. nih.govconicet.gov.ar
Polymer Science and Materials Engineering
The incorporation of phosphorus atoms into polymer backbones or as pendant groups can impart unique properties, such as flame retardancy, metal-binding capabilities, and altered polarity. researchgate.net While the direct use of this compound in polymer synthesis is not yet widely documented in publicly available research, its structure suggests potential applications in this domain.
The cyanoethyl groups in this compound offer reactive sites that could potentially be exploited for polymerization reactions. For instance, the nitrile groups could be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing functional handles for incorporation into various polymer architectures. While current research on phosphorus-containing polymers often utilizes other phosphine-containing monomers, the principles of these synthetic strategies could be adapted for this compound. researchgate.netacs.org
The ability of the phosphine group to coordinate with metal ions suggests that polymers functionalized with this compound could serve as macromolecular ligands. Such materials could find use as recyclable catalysts, where the polymer support facilitates the separation and reuse of the metal catalyst. rsc.org Additionally, the presence of both phosphorus and nitrogen atoms could lead to materials with interesting surface properties or applications in areas like flame retardants or coatings.
Innovative Synthetic Strategies for Phosphine Ligands
The development of efficient and versatile synthetic routes to phosphine ligands is crucial for advancing their applications. The primary method for synthesizing cyanoethyl-functionalized phosphines like this compound is the hydrophosphination of acrylonitrile (B1666552).
The base-catalyzed hydrophosphination of acrylonitrile with a primary phosphine, such as phenylphosphine (B1580520), is a common method for preparing this compound. wikipedia.org This reaction involves the addition of the P-H bond across the carbon-carbon double bond of acrylonitrile.
PH₂(C₆H₅) + 2 CH₂=CHCN → P(C₆H₅)(CH₂CH₂CN)₂
While this method is established, ongoing research in the field of phosphine synthesis aims to develop more sustainable and efficient catalytic systems for hydrophosphination reactions. organic-chemistry.orguvm.eduresearchgate.net This includes the use of various transition metal catalysts to achieve higher selectivity and yields under milder reaction conditions. acs.orgnsf.gov
Alternative strategies for the synthesis of tertiary phosphines, which could be adapted for this compound, include:
Reaction of organometallic reagents with halophosphines: This classic method involves the reaction of a Grignard or organolithium reagent with a phosphorus halide. rsc.org
Reduction of phosphine oxides: Tertiary phosphine oxides can be reduced to the corresponding phosphines using various reducing agents, such as silanes. rsc.org This approach can be beneficial when the phosphine itself is sensitive to certain reaction conditions.
Direct conversion of phosphonates: A more recent development involves the direct, high-yielding synthesis of phosphines from air-stable phosphonates, offering a milder and more convenient route. acs.org
The exploration of these and other novel synthetic methodologies will be instrumental in making this compound and related ligands more accessible for a broader range of applications.
Exploration of Novel Coordination Chemistry and Multi-Metallic Systems
The presence of both a soft phosphorus donor and two hard nitrile functionalities within the same molecule imparts this compound with a rich and adaptable coordination chemistry. Researchers are actively investigating its capacity to form innovative coordination complexes and sophisticated multi-metallic architectures.
The cyanoethyl arms of the ligand introduce the potential for hemilabile behavior, where the nitrile groups can reversibly coordinate to a metal center. This dynamic process can create open coordination sites during a catalytic cycle, a highly desirable feature for enhancing catalytic activity and selectivity. Studies are underway to explore the coordination of this compound with a variety of transition metals, probing the interplay between the phosphine's strong sigma-donating capabilities and the weaker, yet influential, coordination of the nitrile groups.
A particularly exciting frontier is the use of this compound as a building block for multi-metallic systems. The nitrile functionalities can act as bridging ligands, linking multiple metal centers to construct well-defined bimetallic or polymetallic assemblies. These systems are of significant interest for their potential in cooperative catalysis, where the proximity of multiple metal centers can lead to synergistic effects and enable novel reaction pathways. Research in this area is focused on the synthesis and structural characterization of these multi-metallic complexes, with an emphasis on understanding the electronic communication and cooperative interactions between the metal ions.
The following table summarizes the coordination modes of this compound that are being explored:
| Coordination Mode | Description | Potential Application |
| Monodentate (P-coordination) | The ligand binds to a single metal center through the phosphorus atom. | Standard catalytic applications |
| Bidentate (P,N-chelation) | The ligand coordinates to a single metal center via the phosphorus atom and one of the nitrile groups, forming a chelate ring. | Enhanced catalyst stability and modified selectivity |
| Bridging (P,N-coordination) | The phosphorus atom binds to one metal center while a nitrile group coordinates to a second metal center, linking the two. | Construction of bimetallic catalysts |
| Bridging (N,N'-coordination) | Both nitrile groups bridge two different metal centers, while the phosphorus atom may or may not be coordinated. | Formation of coordination polymers and metal-organic frameworks |
Integration of Computational and Experimental Approaches for Rational Design
The rational design of new and improved phosphine ligands is a cornerstone of modern catalyst development. The integration of computational chemistry with experimental synthesis and testing provides a powerful paradigm for accelerating this process. For this compound, this integrated approach is being employed to tailor its properties for specific catalytic applications.
Computational methods, particularly Density Functional Theory (DFT), are being used to probe the electronic and steric properties of this compound and its metal complexes. These studies provide valuable insights into parameters such as the ligand's Tolman electronic parameter (TEP) and cone angle, which are crucial for predicting its behavior in a catalytic reaction. DFT calculations can also elucidate reaction mechanisms, identify key intermediates and transition states, and predict the influence of modifications to the ligand structure on catalytic performance.
This theoretical understanding guides the experimental efforts. For instance, computational screening of virtual libraries of functionalized derivatives of this compound can identify promising candidates with optimized electronic and steric profiles. These candidates can then be synthesized and their catalytic activity evaluated experimentally, creating a feedback loop that refines the computational models and leads to the development of superior catalysts.
Key areas where this integrated approach is being applied include:
Tuning Electronic Properties: By introducing electron-donating or electron-withdrawing substituents on the phenyl ring, the electronic properties of the phosphorus center can be finely tuned. Computational studies can predict the impact of these modifications on the ligand's donor strength and, consequently, on the activity of the resulting metal catalyst.
Modifying Steric Hindrance: The steric bulk of the ligand can be systematically altered by introducing substituents on the phenyl group or by modifying the length and branching of the cyanoethyl arms. Computational modeling of the ligand cone angle and the steric environment around the metal center helps in designing ligands that promote specific selectivities (e.g., regioselectivity or enantioselectivity).
Exploring Novel Reactivity: The combination of computational and experimental techniques allows for the exploration of new catalytic reactions that can be facilitated by complexes of this compound. Theoretical predictions can suggest new reaction pathways that can then be tested in the laboratory.
The synergy between computational and experimental approaches is paving the way for the rational design of highly efficient and selective catalysts based on the this compound scaffold, promising significant advances in various fields of chemical synthesis.
Q & A
Q. What are the primary research applications of Bis(2-cyanoethyl)phenylphosphine in organometallic chemistry?
this compound is primarily used as a ligand in transition metal catalysis, particularly in ethylene oligomerization reactions. Its cyanoethyl groups enhance stability and solubility, making it suitable for coordinating with metals like nickel in catalytic systems. This ligand’s electronic properties influence reaction pathways, enabling controlled oligomerization product distributions .
Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?
Synthesis typically involves nucleophilic substitution or cyanoethylation of phenylphosphine derivatives. For example, reacting phenylphosphine (CAS 638-21-1) with acrylonitrile under basic conditions can yield the target compound. Purification often employs column chromatography under inert atmospheres to prevent oxidation, followed by characterization via P NMR and mass spectrometry .
Q. What precautions are necessary when handling this compound due to its chemical properties?
The compound should be stored in airtight containers at 2–8°C to prevent degradation. Handling under nitrogen or argon is recommended due to potential air sensitivity of phosphine ligands. Personal protective equipment (gloves, goggles) is essential, as cyanoethyl groups may release toxic HCN vapors under extreme conditions .
Advanced Research Questions
Q. How do the electron-withdrawing cyanoethyl groups affect the catalytic performance of transition metal complexes incorporating this compound?
The cyanoethyl substituents reduce electron density at the phosphorus center, weakening metal-ligand bonds and modulating catalytic activity. This electronic effect can lower activation barriers for ethylene insertion in oligomerization, favoring shorter-chain products. Comparative studies with alkyl- or aryl-substituted phosphines (e.g., DPEphos) show distinct product selectivities, highlighting the ligand’s tunability .
Q. What analytical methodologies are recommended for resolving structural ambiguities in this compound derivatives?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (H, C, P) are critical for confirming molecular structure. X-ray crystallography can resolve coordination geometries in metal complexes. For purity assessment, reverse-phase HPLC coupled with UV detection (Method 525.2) is effective for trace impurity analysis .
Q. In comparative ligand studies, how does this compound influence reaction kinetics in ethylene oligomerization compared to traditional phosphine ligands?
Kinetic studies reveal that this compound accelerates metal center activation due to its moderate σ-donor and π-acceptor capabilities. Time-resolved spectroscopy shows faster ethylene insertion rates compared to bulky ligands like BIPHEPHOS (CAS 121627-17-6). However, steric effects from cyanoethyl groups may limit turnover frequencies in sterically demanding substrates .
Methodological Considerations
- Experimental Design : When designing catalytic systems, optimize ligand-to-metal ratios (e.g., 2:1 for Ni complexes) to balance activity and stability. Monitor reaction progress using in-situ FTIR or GC-MS to track ethylene consumption and product distributions .
- Data Contradictions : Discrepancies in reported catalytic efficiencies may arise from solvent polarity or trace moisture. Replicate experiments under rigorously anhydrous conditions and validate results using standardized reference ligands (e.g., DPEphos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
